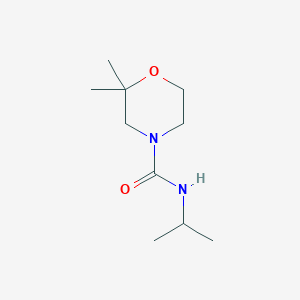
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as CTMP, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrrolidinyl cathinones, which are structurally similar to amphetamines and cathinones. CTMP has gained attention in the scientific community due to its potential use as a cognitive enhancer and as a research tool for studying the central nervous system.
Mecanismo De Acción
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone acts as a dopamine and norepinephrine reuptake inhibitor, similar to other stimulants such as amphetamines and cocaine. It increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and energy. This compound also affects the levels of other neurotransmitters such as serotonin and acetylcholine, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and reduce fatigue in animal studies. It has also been shown to increase heart rate and blood pressure, similar to other stimulants. This compound has been found to have a longer half-life than other stimulants, which may contribute to its potential as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has several advantages as a research tool, including its relatively simple synthesis, high potency, and selectivity for dopamine and norepinephrine transporters. However, its potential for abuse and lack of human studies limit its usefulness in clinical research. This compound also has potential side effects such as anxiety, insomnia, and cardiovascular effects, which must be taken into consideration when using it in laboratory experiments.
Direcciones Futuras
Further research is needed to determine the efficacy and safety of Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone as a cognitive enhancer and potential treatment for ADHD and narcolepsy. Studies in humans are necessary to determine the appropriate dosage and potential side effects. This compound may also have potential applications in the treatment of other neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action and potential long-term effects of this compound on the central nervous system.
Métodos De Síntesis
The synthesis of Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone involves the reaction of cyclopentanone with thiophene-3-carboxylic acid, followed by a reductive amination reaction with methylamine. The resulting compound is then purified through crystallization or chromatography. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a cognitive enhancer, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been used as a research tool for studying the central nervous system, particularly in the areas of dopamine and norepinephrine transporters. This compound has shown promising results in animal studies, but further research is needed to determine its efficacy and safety in humans.
Propiedades
IUPAC Name |
cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-14(11-4-1-2-5-11)15-8-3-6-13(15)12-7-9-17-10-12/h7,9-11,13H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORKVPDWRWMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)



![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)


![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)